

An In-depth Technical Guide to the Physical and Chemical Properties of Methyltriacetoxysilane

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Compound of Interest

Compound Name: Methyltriacetoxysilane

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Introduction

Methyltriacetoxysilane (MTAS), with the chemical formula $\text{CH}_3\text{Si}(\text{OCOCH}_3)_3$, is a versatile organosilicon compound widely utilized as a crosslinking agent in silicone elastomers and as a surface modifying agent.[1] Its high reactivity, particularly towards moisture, makes it a critical component in the formulation of room-temperature-vulcanizing (RTV) silicone sealants and adhesives.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of **methyltriacetoxysilane**, complete with experimental protocols and visual representations of its key chemical transformations.

Physical Properties

Methyltriacetoxysilane is a colorless to pale yellow solid or liquid with a characteristic acrid odor resembling acetic acid. Its physical state at room temperature is dependent on purity and ambient conditions, as its melting point is near room temperature. The key physical properties of **methyltriacetoxysilane** are summarized in the table below.

Property	Value	Unit	Reference(s)
Molecular Formula	C ₇ H ₁₂ O ₆ Si	[2]	[2]
Molecular Weight	220.25	g/mol	
Melting Point	40 - 45	°C	
Boiling Point	94 - 95 (at 9 mmHg)	°C	
Density	1.20 (at 20 °C)	g/mL	
Appearance	Colorless to pale yellow solid or liquid		
Odor	Acrid, vinegar-like		

Chemical Properties and Reactivity

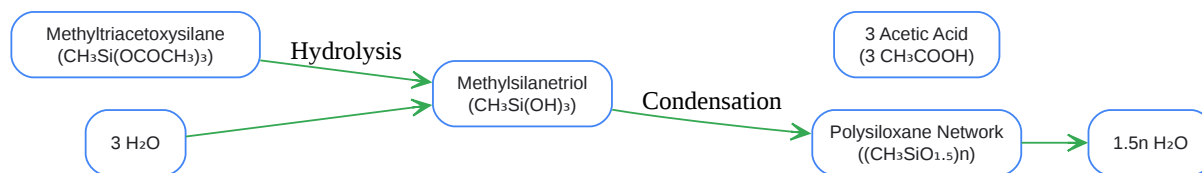
The chemical behavior of **methyltriacetoxysilane** is dominated by the presence of three reactive acetoxy groups attached to the silicon atom. These groups are susceptible to hydrolysis, which is the most significant chemical reaction of this compound.

Hydrolysis

Methyltriacetoxysilane reacts rapidly with water or moisture in the air to undergo hydrolysis. This reaction leads to the formation of methylsilanetriol and three equivalents of acetic acid. The silanetriol is unstable and readily undergoes self-condensation to form a stable polysiloxane network (silicone resin), while the released acetic acid is responsible for the characteristic vinegar-like smell of curing acetoxy-type silicone sealants.

The overall hydrolysis and condensation process can be represented as follows:

- Hydrolysis: $\text{CH}_3\text{Si}(\text{OCOCH}_3)_3 + 3\text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si}(\text{OH})_3 + 3\text{CH}_3\text{COOH}$
- Condensation: $n \text{CH}_3\text{Si}(\text{OH})_3 \rightarrow (\text{CH}_3\text{SiO}_{1.5})_n + 1.5n \text{H}_2\text{O}$



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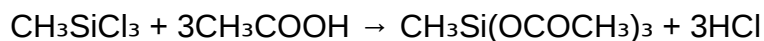
Fig. 1: Hydrolysis and condensation of **Methyltriacetoxysilane**.

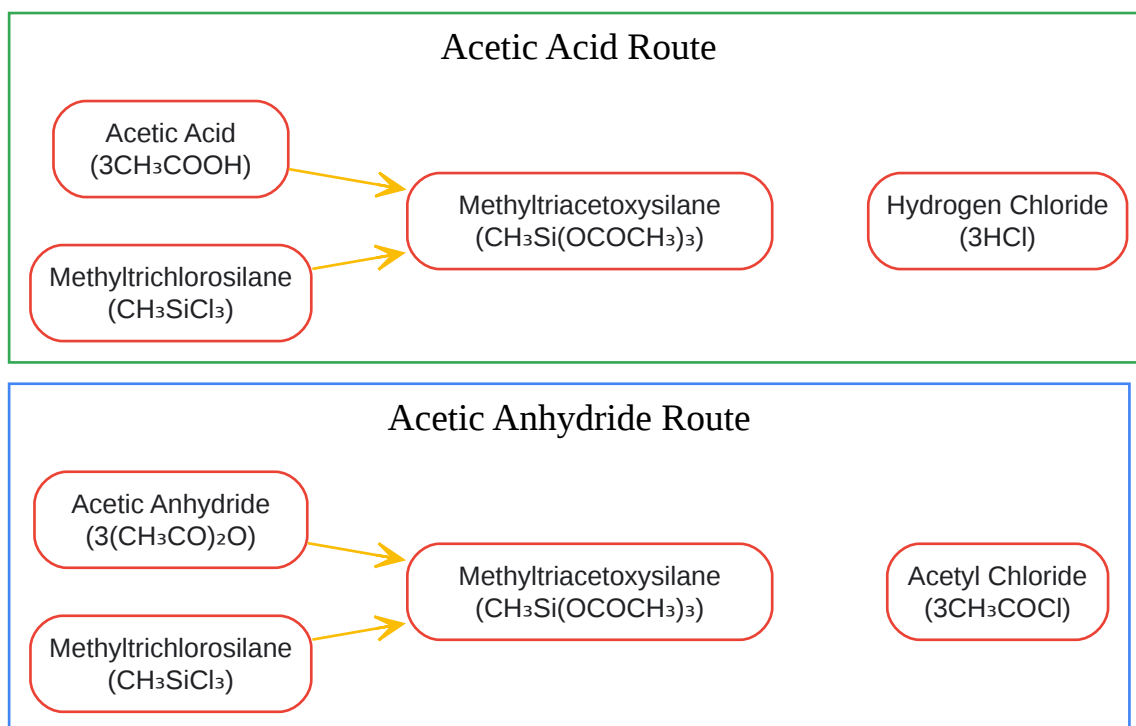
Synthesis

A common method for the synthesis of **methyltriacetoxysilane** involves the reaction of methyltrichlorosilane with acetic anhydride.^[3] This reaction produces **methyltriacetoxysilane** and acetyl chloride as a byproduct.



Alternatively, it can be synthesized by the reaction of methyltrichlorosilane with acetic acid. This method, however, produces corrosive hydrogen chloride as a byproduct.^[4]





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Fig. 2: Synthesis pathways for **Methyltriacetoxysilane**.

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key physical and chemical properties of **methyltriacetoxysilane**. These protocols are based on standard laboratory techniques and may require optimization for specific equipment and sample purities.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle (if the sample is not a fine powder)
- Thermometer (calibrated)

Procedure:

- Ensure the **methyltriacetoxysilane** sample is dry and in a fine powdered form. If necessary, gently grind the solid in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
- Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
- Place the capillary tube in the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially to quickly approach the expected melting point (around 35-40 °C).
- When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.
- Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.
- Repeat the measurement with a fresh sample to ensure accuracy.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since **methyltriacetoxysilane** has a relatively high boiling point at atmospheric pressure, a reduced pressure (vacuum) distillation is often employed to prevent decomposition.

Apparatus:

- Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)
- Heating mantle
- Vacuum pump and pressure gauge
- Boiling chips
- Thermometer (calibrated)

Procedure:

- Place a small volume of liquid **methyltriacetoxysilane** and a few boiling chips into the round-bottom flask.
- Assemble the distillation apparatus, ensuring all joints are properly sealed.
- Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 9 mmHg).
- Begin heating the flask gently with the heating mantle.
- Observe the temperature on the thermometer. The boiling point is the temperature at which the liquid is boiling, and a steady stream of condensate is observed on the thermometer bulb and in the condenser.
- Record the stable temperature and the corresponding pressure.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ^1H NMR and ^{13}C NMR are commonly used to characterize organic compounds. For organosilicon compounds, ^{29}Si NMR can also be very informative.

Apparatus:

- NMR spectrometer (e.g., Bruker, Jeol, or Varian)
- NMR tubes
- Pipettes
- Deuterated solvent (e.g., chloroform-d, CDCl_3)
- Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

- Dissolve a small amount of **methyltriacetoxysilane** (typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- Add a small amount of an internal standard (e.g., TMS) to the solution.
- Transfer the solution to an NMR tube using a pipette.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR, ^{13}C NMR, and, if available, ^{29}Si NMR spectra according to the instrument's standard operating procedures.
- Process the acquired data (Fourier transform, phase correction, baseline correction, and integration).
- Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of **methyltriacetoxysilane**.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of functional groups.

Apparatus:

- FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
- Spatula
- Potassium bromide (KBr), if preparing a solid sample pellet

Procedure (using Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the **methyltriacetoxysilane** sample (liquid or solid) directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Clean the ATR crystal thoroughly after the measurement.
- Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups of **methyltriacetoxysilane**, such as C=O stretching of the acetate groups, Si-O-C stretching, and C-H stretching of the methyl group.^[1]

Investigation of Hydrolysis Kinetics

Principle: The rate of hydrolysis of **methyltriacetoxysilane** can be monitored by observing the change in concentration of a reactant or product over time. This can be achieved using techniques like titration (to measure the produced acetic acid) or spectroscopy (to monitor the disappearance of **methyltriacetoxysilane** or the appearance of a product).

Apparatus:

- Reaction vessel (e.g., a jacketed beaker or flask) with a magnetic stirrer
- Thermostatic water bath
- pH meter or autotitrator

- Burette with a standard solution of sodium hydroxide
- Stopwatch
- Spectrometer (e.g., FTIR or NMR), if used for monitoring

Procedure (by titration):

- Place a known amount of a suitable solvent (e.g., a mixture of water and an organic solvent to ensure miscibility) in the reaction vessel and bring it to the desired temperature using the water bath.
- Start the stirrer.
- At time $t=0$, add a known amount of **methyltriacetoxysilane** to the solvent.
- At regular time intervals, withdraw a known volume of the reaction mixture.
- Immediately quench the reaction in the aliquot (e.g., by adding it to a cold solvent).
- Titrate the quenched aliquot with a standardized solution of sodium hydroxide to determine the concentration of the acetic acid produced.
- Plot the concentration of acetic acid versus time to determine the reaction rate. From this data, the rate law and rate constant for the hydrolysis reaction can be determined.

Conclusion

Methyltriacetoxysilane is a key industrial chemical with well-defined physical and chemical properties that are crucial for its applications. Its reactivity, particularly its rapid hydrolysis, is the cornerstone of its function as a crosslinking agent in silicone-based materials. The experimental protocols outlined in this guide provide a framework for the characterization of this important compound, enabling researchers and professionals in drug development and other scientific fields to better understand and utilize its properties in their respective applications. The provided diagrams of its synthesis and reaction pathways offer a clear visual representation of its chemical transformations.

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